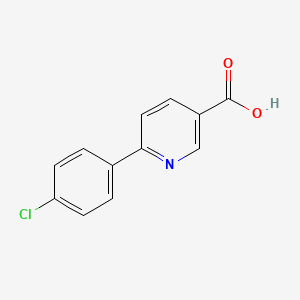

6-(4-Chlorophenyl)nicotinic acid

Beschreibung

6-(4-Chlorophenyl)nicotinic acid is a halogenated derivative of nicotinic acid (vitamin B3), characterized by a pyridine ring substituted with a carboxylic acid group at position 3 and a 4-chlorophenyl group at position 4. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and material science. Its molecular formula is C₁₂H₈ClNO₂, with a molecular weight of 245.65 g/mol.

Eigenschaften

IUPAC Name |

6-(4-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPOIXVQQDLMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629848 | |

| Record name | 6-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31676-66-1 | |

| Record name | 6-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation via Cyclization and Amination (Patent CN104387317B)

A detailed preparation method is described in a patent which employs DL-malic acid as a starting raw material, followed by a series of cyclization, aminating, and purification steps to ultimately yield 6-(4-chlorophenyl)nicotinic acid. Key steps include:

Cyclization Reaction: DL-malic acid undergoes cyclization at 120°C for 14 hours with a controlled heating rate of 5-10°C/min. Carbon dioxide generated is removed continuously to drive the reaction forward.

pH Adjustment and Amination: The filtrate pH is adjusted to 5-6 using saturated sodium carbonate. Amination is carried out under pressure (10-15 kgf/cm²) at 40-60°C for 8-10 hours.

Acidification and Crystallization: After aminating, the reaction mixture is acidified with inorganic acids (sulfuric, hydrochloric, or phosphoric acid) to pH 1-3, followed by cooling and crystallization steps.

Purification: The intermediate 6-hydroxy nicotinic acid derivatives are purified by refluxing in absolute methanol (mass ratio 1:2 to 1:5) at 50-60°C for 3-5 hours, then cooled for 12-14 hours and centrifuged.

Chlorination: The purified 6-hydroxy nicotinic acid is reacted with phosphoryl chloride (POCl3) and triethylamine under reflux for 7-8 hours to introduce the chlorine at the 6-position, forming this compound.

Final Crystallization: The reaction mixture is diluted with cold water and acidified to pH 2, then cooled for 17 hours to crystallize the crude product, which is isolated by centrifugation.

Table 1: Key Reaction Conditions from Patent CN104387317B

| Step | Conditions | Notes |

|---|---|---|

| Cyclization | 120°C, 14 h, 5-10°C/min heating rate | CO2 removed continuously |

| pH Adjustment | pH 5-6 with saturated sodium carbonate | |

| Amination | 40-60°C, 8-10 h, 10-15 kgf/cm² pressure | |

| Methanol Reflux | 50-60°C, 3-5 h, mass ratio 1:2 to 1:5 | Purification of 6-hydroxy nicotinic acid |

| Chlorination | Reflux with POCl3 and triethylamine, 7-8 h | POCl3 addition rate 30-40 g/min |

| Final Crystallization | pH 2 with HCl, 2°C water, 17 h cooling | Isolation of crude 6-chloronicotinic acid |

This method emphasizes the use of inexpensive raw materials, controlled reaction parameters, and efficient purification to achieve high purity of the target compound.

Preparation via Nicotinoyl Chloride and Hydrazide Intermediates (Research Article)

Another approach involves the synthesis of nicotinic acid derivatives through nicotinoyl chloride and hydrazide intermediates, which can be adapted for preparing this compound derivatives:

Step 1: Nicotinoyl Chloride Formation

Nicotinic acid is treated with phosphorus pentachloride (PCl5) in anhydrous carbon tetrachloride under reflux at 100°C for 2 hours to yield nicotinoyl chloride with ~87.5% yield.Step 2: Nicotinic Acid Hydrazide Formation

Nicotinoyl chloride is reacted with hydrazine hydrate at 0°C and stirred for 5 hours at room temperature. The solid hydrazide is purified by recrystallization (yield ~78.2%).Step 3: Schiff Base Formation

Nicotinic acid hydrazide is condensed with various aromatic aldehydes, including 4-chlorobenzaldehyde, in ethanol with acetic acid under gentle heating (60°C) for 1 hour to form Schiff bases.Step 4: Cyclization to Thiazolidinone Derivatives

The Schiff bases are refluxed with thioglycolic acid and zinc chloride in ethanol for 8 hours to form thiazolidinone derivatives, including the 6-(4-chlorophenyl) substituted compounds.

This method provides a versatile route to nicotinic acid derivatives with various substituents, allowing for structural modification and biological evaluation. Although it focuses on thiazolidinone derivatives, the intermediate this compound can be obtained or further derivatized from these intermediates.

Comparative Summary of Preparation Methods

| Preparation Step | Patent CN104387317B Method | Nicotinoyl Chloride Route (Research Article) |

|---|---|---|

| Starting Material | DL-malic acid | Nicotinic acid |

| Key Intermediate | 6-Hydroxy nicotinic acid | Nicotinoyl chloride, nicotinic acid hydrazide |

| Chlorination Agent | Phosphoryl chloride (POCl3) | PCl5 for acid chloride formation |

| Reaction Conditions | Cyclization 120°C, Amination 40-60°C, reflux | Reflux at 100°C for acid chloride, 60°C for Schiff base |

| Purification | Methanol reflux, crystallization, centrifugation | Recrystallization of hydrazide, crystallization of Schiff bases |

| Yield and Purity | High purity via controlled pH and crystallization | Moderate to high yields, spectral characterization |

Analytical and Research Findings

The patent method reports precise control of reaction parameters (temperature, pH, pressure) to maximize yield and purity, with detailed purification steps including methanol reflux and crystallization.

The research article confirms the structural integrity of synthesized compounds through IR, 1H NMR, and mass spectral data, validating the successful introduction of the 4-chlorophenyl group.

Both methods highlight the importance of intermediate purification to avoid impurities that could affect the final product quality.

Analyse Chemischer Reaktionen

Esterification and Amide Formation

The carboxylic acid group undergoes esterification and amidation reactions:

-

Esterification : Reacting with ethanol in the presence of H₂SO₄ yields the ethyl ester derivative. For example, ethyl 6-(4-chlorophenyl)nicotinate forms with 85% efficiency under reflux (6 h) .

-

Hydrazide Formation : Treatment with hydrazine hydrate in ethanol produces 6-(4-chlorophenyl)nicotinohydrazide, a precursor for Schiff bases .

Table 1: Functional Group Transformations

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form bioactive heterocycles:

-

Thiazolidinone Synthesis : Reaction with thioglycolic acid and ZnCl₂ under reflux yields thiazolidinone derivatives (e.g., A below) .

-

Pyridone Formation : Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol forms pyridone derivatives via Knoevenagel-Michael addition .

Table 2: Cyclization Reactions

Cross-Coupling and Arylation Reactions

The pyridine ring undergoes selective C–H functionalization:

-

C3-Arylation : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the C3 position, yielding penta-substituted pyridines .

-

Suzuki-Miyaura Coupling : Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces diarylated derivatives .

Table 3: Cross-Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| C3-Arylation | Pd(OAc)₂, PCy₃, K₂CO₃, DMF (110°C) | 3,4-Diaryl-6-(4-chlorophenyl)pyridine | 67 |

Substitution Reactions on the Chlorophenyl Ring

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

-

Amination : Reaction with NH₃ in the presence of CuI/1,10-phenanthroline replaces chlorine with an amino group .

-

Hydrolysis : Treatment with NaOH at elevated temperatures converts the chlorine to a hydroxyl group .

Table 4: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Chlorine Amination | NH₃, CuI, 1,10-phenanthroline, DMSO | 6-(4-Aminophenyl)nicotinic acid | 62 |

Salt and Complex Formation

The carboxylic acid group forms salts with inorganic bases, enhancing solubility:

-

Sodium Salt : Treatment with NaHCO₃ in water yields the sodium salt, soluble in aqueous media (pH 8–10) .

-

Metal Complexation : The pyridine nitrogen coordinates with transition metals (e.g., Cu²⁺) to form chelates .

Key Findings

-

The carboxylic acid group is highly reactive, enabling esterification, amidation, and salt formation.

-

The chlorophenyl substituent undergoes selective substitution, expanding access to derivatives with modified bioactivity.

-

Cross-coupling and cyclization reactions dominate synthetic applications, yielding pharmacologically relevant heterocycles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-(4-Chlorophenyl)nicotinic acid exhibits a range of biological activities that make it a candidate for drug development. Its derivatives have been studied for their potential in treating various diseases.

Antimicrobial Activity

Research indicates that compounds derived from nicotinic acid, including this compound, possess significant antimicrobial properties. A study evaluated various synthesized compounds for their antibacterial and antifungal activities, revealing that many exhibited high efficacy against standard microbial strains .

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 12.5 µg/mL |

| Other derivatives | Antifungal | 25 µg/mL |

Antiviral Properties

Recent studies have highlighted the antiviral potential of nicotinic acid derivatives against HIV-1. For instance, certain derivatives showed inhibitory effects on HIV replication with selectivity indices indicating low cytotoxicity .

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 10 µM | >10 |

| Other related compounds | 5 µM | >10 |

Neurological Applications

Some derivatives have been investigated for their neuroprotective effects. For example, compounds with similar structures have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and exhibit antioxidant properties .

Agricultural Applications

This compound is also explored for its role in agriculture, particularly as a plant growth regulator and pesticide.

Plant Growth Regulation

Research has indicated that nicotinic acid can enhance plant growth by improving nutrient uptake and photosynthesis efficiency. Its derivatives have been tested for their ability to stimulate root development and overall plant vigor .

Pesticidal Activity

The compound's structural features contribute to its effectiveness as a pesticide. Studies have demonstrated that certain derivatives can act against pests while being less harmful to beneficial organisms, making them suitable for integrated pest management strategies .

Materials Science Applications

In addition to biological applications, this compound has potential uses in materials science.

Conductive Polymers

The compound can be utilized in the synthesis of conductive polymers, which are essential for electronic applications. Its incorporation into polymer matrices enhances electrical conductivity while maintaining mechanical stability .

Coatings and Surface Treatments

Nicotinic acid derivatives are being investigated for use in coatings that require specific properties such as corrosion resistance and adhesion improvement in metal surfaces .

Case Study 1: Antiviral Efficacy Against HIV-1

A comprehensive study assessed the antiviral efficacy of this compound against HIV-1 in vitro. The results indicated that the compound inhibited viral replication effectively with minimal cytotoxic effects on host cells, suggesting its potential as a lead compound for further drug development .

Case Study 2: Agricultural Field Trials

Field trials conducted using formulations containing this compound demonstrated improved crop yields and reduced pest populations compared to untreated controls. The results support the compound's application as an environmentally friendly alternative to conventional pesticides .

Wirkmechanismus

The mechanism of action of 6-(4-Chlorophenyl)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its carboxylic acid and aromatic groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

6-(4-Fluorophenyl)nicotinic Acid

- Structure : Fluorine replaces chlorine at the para position of the phenyl ring.

- Molecular Formula: C₁₂H₈FNO₂; Molecular Weight: 217.20 g/mol.

- Key Differences: Fluorine, being smaller and more electronegative than chlorine, reduces steric hindrance and increases electron-withdrawing effects.

6-(2-Methylphenyl)nicotinic Acid

- Structure : A methyl group replaces chlorine at the ortho position of the phenyl ring.

- Molecular Formula: C₁₃H₁₁NO₂; Molecular Weight: 213.23 g/mol.

- Key Differences : The methyl group is electron-donating, contrasting with chlorine’s electron-withdrawing nature. This alters solubility (higher hydrophobicity) and may reduce acidity of the carboxylic acid group compared to 6-(4-chlorophenyl)nicotinic acid .

5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic Acid

- Structure : Features an additional hydroxyl group at position 6 of the pyridine ring and a methyl group at position 3 of the chlorophenyl moiety.

- Molecular Formula: C₁₃H₁₀ClNO₃; Molecular Weight: 263.68 g/mol.

- Key Differences : The hydroxyl group enhances hydrogen-bonding capacity, improving aqueous solubility. The methyl group introduces steric effects that may hinder interactions in biological systems compared to the unsubstituted chlorophenyl derivative .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (LogP) | Key Substituent Effects |

|---|---|---|---|---|

| This compound | 245.65 | Not reported | ~2.1 (estimated) | Strong electron-withdrawing (Cl), high lipophilicity |

| 6-(4-Fluorophenyl)nicotinic acid | 217.20 | Not reported | ~1.8 (estimated) | Higher electronegativity (F), reduced steric bulk |

| 6-(2-Methylphenyl)nicotinic acid | 213.23 | Not reported | ~2.5 (estimated) | Electron-donating (CH₃), increased hydrophobicity |

| 5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid | 263.68 | Not reported | ~1.5 (estimated) | Hydroxyl group enhances solubility, methyl adds steric hindrance |

Notes:

- The chlorine substituent in this compound contributes to a higher LogP (lipophilicity) compared to its fluorophenyl analogue, favoring membrane permeability in biological systems .

Biologische Aktivität

Introduction

6-(4-Chlorophenyl)nicotinic acid, with the chemical formula CHClNO and CAS number 31676-66-1, is a derivative of nicotinic acid that has garnered interest due to its potential biological activities. The compound features a pyridine ring, a carboxylic acid group, and a chlorophenyl substituent, which contribute to its diverse chemical interactions and biological effects. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural configuration of this compound is critical to its biological activity. The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 235.66 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated that derivatives of nicotinic acid, including this compound, showed significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound displayed IC values lower than those of standard chemotherapeutics like Doxorubicin in breast cancer cell lines (MDA-MB-231 and MCF-7), indicating promising potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that nicotinic acid derivatives can inhibit the growth of various bacterial strains. A related compound exhibited effective antibacterial activity against resistant strains, suggesting that this compound may share similar mechanisms of action, potentially disrupting bacterial cell wall synthesis or function .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to apoptosis in cancer cells.

- Receptor Interaction : Its structural similarity to nicotinic acid suggests potential interaction with nicotinic acetylcholine receptors, which may mediate some of its neuroprotective or neuroactive effects .

- Oxidative Stress Modulation : Some studies have suggested that derivatives can modulate oxidative stress pathways, enhancing their anticancer efficacy by inducing reactive oxygen species (ROS) production in tumor cells .

Study on Cytotoxicity

A recent study investigated the cytotoxic effects of various nicotinic acid derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC values ranging from 1.81 μM to 6.93 μM against MDA-MB-231 cells, outperforming traditional chemotherapeutics like Doxorubicin .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | MDA-MB-231 | <3 |

| Doxorubicin | MDA-MB-231 | 3.18 |

| Compound X | MCF-7 | <5 |

Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, derivatives of nicotinic acid were tested against multiple bacterial strains. The results indicated significant inhibition rates for certain derivatives at low concentrations, suggesting that modifications like the chlorophenyl group enhance their antimicrobial potency .

Q & A

Q. What thermodynamic parameters govern solvent selection for physicochemical studies of this compound?

- Methodology : Density and viscosity measurements in solvent mixtures (e.g., 60% aqueous DMSO) reveal temperature-dependent behavior. For instance, at 0.004 mol L, density decreases linearly with temperature (25–45°C), while viscosity follows an Arrhenius relationship. Thermodynamic parameters like activation energy () for viscous flow and entropy changes () inform solvent stability and solute-solvent interactions .

Q. How can kinetic modeling resolve contradictions in oxidation mechanisms involving nicotinic acid derivatives?

- Methodology : For oxidation reactions (e.g., peroxomonosulfate in acidic media), rate laws are derived from pseudo-first-order kinetics. Hydrogen ion dependence () and UV/IR product analysis validate mechanisms. For this compound, analogous studies should monitor pH effects on protonation states and reactive intermediates .

Key Considerations for Researchers

- Synthetic Challenges : Positional isomerism (e.g., 6-(2-chlorophenyl) vs. 4-chlorophenyl derivatives) requires stringent regiochemical control during synthesis .

- Data Validation : Cross-reference computational predictions (DFT) with experimental spectral data (e.g., NMR, FT-IR) to confirm structural assignments .

- Environmental Impact : Adopt green chemistry principles (e.g., solvent recovery, biodegradable extractants) to minimize waste in large-scale syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.